molecular formula C17H19NO3 B1209667 3-[5-(4-methoxyphenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-methoxyphenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B1209667
M. Wt: 285.34 g/mol
InChI Key: SGPQZLYYQVUELY-UHFFFAOYSA-N
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Description

3-[5-(4-methoxyphenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid is an organic compound that belongs to the class of pyrroles It is characterized by the presence of a methoxyphenyl group attached to a pyrrole ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-methoxyphenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide . This reaction forms an intermediate, which is then subjected to further reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-methoxyphenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-[5-(4-methoxyphenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(4-methoxyphenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group and pyrrole ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-methoxyphenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid is unique due to the presence of both a methoxyphenyl group and a pyrrole ring, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

3-[5-(4-methoxyphenyl)-1-prop-2-enylpyrrol-2-yl]propanoic acid

InChI

InChI=1S/C17H19NO3/c1-3-12-18-14(7-11-17(19)20)6-10-16(18)13-4-8-15(21-2)9-5-13/h3-6,8-10H,1,7,11-12H2,2H3,(H,19,20)

InChI Key

SGPQZLYYQVUELY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC=C(N2CC=C)CCC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(N2CC=C)CCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(4-methoxyphenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 2
3-[5-(4-methoxyphenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 3
3-[5-(4-methoxyphenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 4
3-[5-(4-methoxyphenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 5
3-[5-(4-methoxyphenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 6
3-[5-(4-methoxyphenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid

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